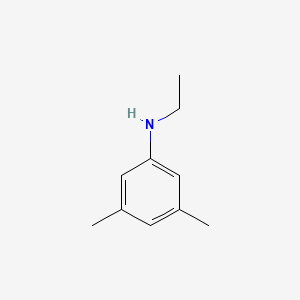

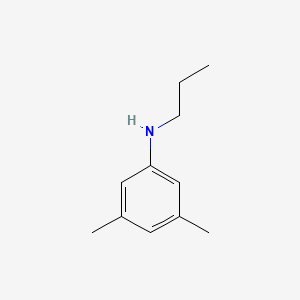

N-乙基-3,5-二甲基苯胺

描述

“N-ethyl-3,5-dimethylaniline” is a chemical compound that is a derivative of aniline . It is used in proteomics research . The compound is also known as “N-ethyl-3,5-dimethylaniline hydrochloride” and has a molecular weight of 185.7 .

Synthesis Analysis

The synthesis of “N-ethyl-3,5-dimethylaniline” involves the reaction of primary amine with paraformaldehyde and oxalic acid dihydrate . Another method involves the reaction of β-methyl-β-alanines with diethyl ether, which is then treated with ethereal-hydrogen chloride solution .Molecular Structure Analysis

The molecular structure of “N-ethyl-3,5-dimethylaniline” consists of a dimethylamino group attached to a phenyl group . The molecular formula is C10H15N .Chemical Reactions Analysis

“N-ethyl-3,5-dimethylaniline” undergoes various chemical reactions. For instance, it shows altered H-atom loss behavior compared to aniline . No evidence for CH3 loss was found from either N-methyl aniline or N,N-dimethyl aniline .科学研究应用

1. 粘合剂粘接中的用途

N-乙基-3,5-二甲基苯胺因其在粘合剂粘接中的潜在用途而受到研究。在Bowen 等人(1996 年)的一项研究中,合成了源自 N-乙基-3,5-二甲基苯胺的表面活性共聚单体,并分析了其颜色稳定性和促进粘附的能力。研究结果表明,该衍生物可有效用于商业粘合剂配方中。

2. 与 DNA 的相互作用

N-乙基-3,5-二甲基苯胺与 DNA 的相互作用一直是重要的研究课题,特别是在化学致癌作用的背景下。例如,崔等人(2007 年)鉴别并表征了由 N-乙基-3,5-二甲基苯胺形成的主要 DNA 加合物。这项研究有助于理解某些化合物如何与 DNA 相互作用并可能对其造成损害。

3. 化学反应中的催化

N-乙基-3,5-二甲基苯胺在催化各种化学反应中的作用已得到研究。恩德斯等人(2001 年)探索了其在形成充当烯烃聚合催化剂的铬 (III) 配合物中的用途。此类研究扩展了 N-乙基-3,5-二甲基苯胺在聚合物生产中的潜在工业应用。

4. 紫外线弛豫动力学

汤普森等人(2015 年)的研究重点是 N-乙基-3,5-二甲基苯胺的紫外线弛豫动力学。了解这些动力学对于光化学和材料科学等领域中的应用至关重要,其中与光的相互作用起着关键作用。

5. 激发复合态的形成

原和尾原(1985 年)研究了 N-乙基-3,5-二甲基苯胺中分子内激发复合态的形成。这项研究有助于更广泛地了解各种条件下的分子行为,这对于新材料和技术的发展至关重要。

作用机制

Target of Action

N-ethyl-3,5-dimethylaniline is a derivative of aniline, a primary aromatic amine It’s known that aniline derivatives often interact with various enzymes and proteins within the body, affecting their function .

Mode of Action

For instance, they can be nitrated to produce derivatives with nitro groups . They can also react with methylating agents to form quaternary ammonium salts . These reactions could potentially alter the function of target enzymes or proteins, leading to changes in cellular processes.

Pharmacokinetics

Aniline derivatives are generally known to have good absorption due to their lipophilic nature . They can be metabolized in the body through processes such as N-demethylation and N-oxidation, as well as ring hydroxylation . These metabolic processes can affect the compound’s bioavailability and its overall effect in the body.

Result of Action

For instance, they can cause irritation of the skin, eyes, mucous membranes, and respiratory tract . Subchronic exposure to certain aniline derivatives has been shown to cause hemolysis in erythrocytes, and liver and kidney damage .

Action Environment

The action of N-ethyl-3,5-dimethylaniline can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .

安全和危害

“N-ethyl-3,5-dimethylaniline” is classified as a hazardous chemical. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

“N-ethyl-3,5-dimethylaniline” is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins . Future research may focus on developing more potent, new, and safe synthetic methodologies for azo dye derivatives .

属性

IUPAC Name |

N-ethyl-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBMTHXANKLTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)

![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

amine](/img/structure/B3098324.png)

![3-amino-4-(3,4-difluorophenyl)-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B3098357.png)